Chlorosulfonic acid

Description

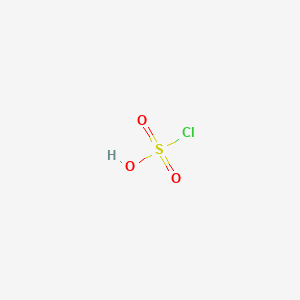

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

sulfurochloridic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHPWXDJESJLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHO3S, Array, ClSO3H | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorosulfonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorosulfonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029706 | |

| Record name | Chlorosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.02 (AIR= 1), Relative vapor density (air = 1): 4.02 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OR SLIGHTLY YELLOW LIQUID | |

CAS No. |

7790-94-5 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorosulfonic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorosulfonic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9AXL1TJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (USCG, 1999), -80 °C | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Chlorosulfonic Acid

Industrial Production Processes and Engineering Innovations

The industrial manufacturing of chlorosulfonic acid is dominated by a direct synthesis route that has been refined over the years through significant engineering and process innovations. The primary goal is the safe, efficient, and continuous production of large quantities of the acid.

Reaction of Hydrogen Chloride with Sulfur Trioxide in Industrial Settings

The cornerstone of modern industrial this compound production is the direct and continuous reaction of dry hydrogen chloride (HCl) gas with sulfur trioxide (SO₃). atamanchemicals.compageplace.dewikipedia.org The chemical equation for this synthesis is:

HCl + SO₃ → ClSO₃H atamanchemicals.comwikipedia.org

This process is highly exothermic, necessitating careful temperature control to prevent the decomposition of the product. pageplace.de Reaction temperatures are typically maintained between 50–80 °C. pageplace.de Modern chemical plants predominantly use 100% liquid sulfur trioxide rather than dilute SO₃ gas from a contact sulfuric acid plant. pageplace.dechemcess.com This shift to pure SO₃ allows for more compact plant designs and simplifies the handling of waste gases. chemcess.com

The reaction is carried out in specialized reactors designed to manage the vigorous reaction and dissipate heat effectively. Materials of construction must be highly corrosion-resistant, such as glass-lined steel or steel coated with polytetrafluoroethylene (PTFE), to avoid contamination of the final product with impurities like iron. pageplace.de

Technological Advancements in this compound Manufacturing Efficiency

Continuous efforts to improve manufacturing efficiency have led to several technological advancements. These innovations focus on optimizing reaction conditions, improving energy efficiency, and increasing product throughput and safety.

Key technological advancements include:

Advanced Reactor Designs: Innovations in reactor technology include the use of packed columns where liquid this compound is sprayed to absorb the reactant gases, and mixing nozzles that allow for intensive mixing and rapid cooling of the hot reaction product. chemcess.comgoogle.com Venturi nozzles are also employed to mix the sulfur trioxide solution and hydrogen chloride gas. google.com

Continuous-Flow Processes: The adoption of continuous-flow sulfonation processes, including the use of microreactor technology, has significantly improved the yield, safety, and consistency of production. datavagyanik.com These systems allow for better control over reaction parameters and safer handling of the highly reactive intermediates. datavagyanik.com

Process Automation: The implementation of advanced process control systems, real-time monitoring, and automation has led to substantial improvements in efficiency, product quality, and operational safety. datavagyanik.comdatahorizzonresearch.comresearchgate.net

Heat and Resource Integration: The significant heat generated during the reaction can be harnessed to evaporate sulfur trioxide from low-percentage oleum, enhancing energy efficiency. chemcess.com Furthermore, some processes are designed to recycle recovered hydrogen chloride and sulfur trioxide, minimizing waste and reducing raw material consumption. chemcess.com

The table below summarizes key parameters and innovations in the industrial production process.

| Feature | Description | Research Finding |

| Primary Reactants | Dry Hydrogen Chloride (HCl) and Sulfur Trioxide (SO₃) | Modern plants favor pure liquid SO₃ over dilute gas for more compact and efficient operation. chemcess.com |

| Reaction Type | Continuous, highly exothermic | Requires robust cooling systems to maintain temperatures, often between 50-80°C, to prevent product decomposition. pageplace.de |

| Reactor Technology | Packed columns, mixing nozzles, Venturi nozzles, microreactors | Innovations in reactor design improve mixing, heat transfer, and safety, enabling better process control. chemcess.comgoogle.comdatavagyanik.com |

| Process Control | Real-time monitoring and automation | Enhances production efficiency, consistency, and safety by allowing for precise control of reaction conditions. datavagyanik.comdatahorizzonresearch.com |

Sustainable and Eco-Friendly Production Approaches for this compound

In line with global trends in chemical manufacturing, there is a growing emphasis on developing sustainable and eco-friendly methods for producing this compound. imarcgroup.com These approaches aim to minimize environmental impact by reducing waste, lowering energy consumption, and utilizing greener technologies. marketresearchintellect.com

Key sustainable initiatives include:

Green Chemistry Principles: Research is focused on creating cleaner chemical processes through innovations in catalysis and reaction conditions to minimize waste generation. datahorizzonresearch.commarketresearchintellect.com This includes developing more atom-efficient synthetic routes. datahorizzonresearch.com

Waste Valorization: Some innovative processes utilize waste gas streams from other chemical manufacturing facilities, such as those producing benzyl (B1604629) chloride, as a source of hydrogen chloride, thereby saving resources and reducing pollution. google.com

Electrochemical Synthesis: Advancements in the electrochemical synthesis of this compound present a promising alternative to traditional methods, offering a potentially cleaner and more energy-efficient production pathway. marketresearchintellect.com

Improved Catalysis: The development of more efficient catalysts contributes to sustainability by improving product quality, enhancing reaction consistency, and potentially lowering the energy requirements of the process. datahorizzonresearch.com

Laboratory-Scale Synthesis Techniques and Refinements

For experimental and research purposes, where smaller quantities and often higher purity are required, different synthetic methods are employed. These techniques are generally more suited for batch operations rather than continuous industrial production.

Chlorination of Sulfuric Acid for Experimental Applications

A well-established laboratory method for preparing this compound involves the chlorination of sulfuric acid (H₂SO₄). atamanchemicals.comwikipedia.org This was the original synthesis method used by its discoverer, Alexander William Williamson, in 1854. wikipedia.org The most common chlorinating agent used for this purpose is phosphorus pentachloride (PCl₅). pageplace.dewikipedia.orgyoutube.com

The reaction proceeds as follows: PCl₅ + H₂SO₄ → ClSO₃H + POCl₃ + HCl wikipedia.org

Other chlorinating agents, such as phosphorus trichloride (B1173362) and thionyl chloride, can also be used. pageplace.de This method is particularly suitable for laboratory-scale operations where handling gaseous reactants like sulfur trioxide may be less practical. atamanchemicals.comwikipedia.org The resulting this compound is typically separated from byproducts like phosphoryl chloride (POCl₃) through distillation. youtube.com

Development of High-Purity this compound Grades for Specialized Research

Many specialized research and industrial applications, particularly in the pharmaceutical and electronics sectors, demand high-purity grades of this compound. datahorizzonresearch.combonafideresearch.com This has driven the development of refined purification techniques and the commercial availability of specialized grades.

Key aspects of high-purity grade development include:

High-Purity Demand: There is a significant market for this compound with purity levels of 98% or higher for use in sensitive applications like the synthesis of active pharmaceutical ingredients (APIs). datahorizzonresearch.comglobalgrowthinsights.comjmcfinechem.com

Purification Techniques: Laboratory-scale purification often involves fractional distillation, sometimes conducted in an atmosphere of hydrogen chloride to prevent decomposition, followed by fractional crystallization to achieve very high purity. sciencemadness.org

Specialty Manufacturing: Niche chemical manufacturers focus on producing small, high-purity batches of this compound specifically for research and development laboratories and custom synthesis firms. datavagyanik.com

Analytical Verification: The purity of the final product is confirmed using precise analytical methods. A typical analysis of a commercial high-purity grade would specify a purity of ≥98.0% and set maximum limits for impurities such as free HCl (≤0.5%), H₂SO₄ (≤1.5%), and iron (≤20 ppm). pageplace.dechemcess.comjmcfinechem.com Potentiometric titration is one of the methods used to accurately determine the acid's purity. niscpr.res.ingoogle.com

The following table details typical specifications for a high-purity commercial grade of this compound.

| Parameter | Specification | Analytical Method Reference |

| Appearance | White to light-yellowish liquid | JMC-L-0130 jmcfinechem.com |

| Purity | 98.0% up | Titration jmcfinechem.com |

| Free HCl | Max. 0.5% | Titration jmcfinechem.com |

| H₂SO₄ | Max. 1.5% | Titration jmcfinechem.com |

| Iron (Fe) | Max. 20ppm | Spectrophotometry jmcfinechem.com |

Mechanistic Investigations of Chlorosulfonic Acid Reactivity

Electrophilic Species Generation and Reaction Pathways

The reactivity of chlorosulfonic acid is complex, with the nature of the electrophilic species and the reaction mechanism being highly dependent on the reaction conditions and the substrate. pageplace.de Under different circumstances, the active electrophile can be the intact this compound molecule, sulfur trioxide, or a solvated species. pageplace.de

Formation and Role of Sulfur Trioxide (SO3) in this compound Reactions

This compound can decompose, particularly at elevated temperatures (above 100°C), to produce sulfur trioxide (SO₃) and hydrogen chloride. pageplace.de This decomposition means that at higher temperatures, SO₃ can become a significant electrophilic species in reactions involving this compound. pageplace.destackexchange.com The presence of free SO₃ can lead to sulfonation of aromatic compounds. stackexchange.comgoogle.com In some cases, the reaction kinetics are first order in both the aromatic substrate and sulfur trioxide, which supports a mechanism where SO₃ is the active electrophile. pageplace.de

The formation of SO₃ from this compound is an equilibrium process. lsu.edu The equation for this decomposition is:

HSO₃Cl ⇌ SO₃ + HCl pageplace.destackexchange.com

This equilibrium can be influenced by the reaction conditions. For instance, removal of the gaseous hydrogen chloride can drive the reaction forward, increasing the concentration of SO₃. scribd.com

Contributions of this compound Solvated by SO3 (ClS2O6H) as an Electrophile

At elevated temperatures, in addition to free sulfur trioxide, a species described as this compound solvated by SO₃, with the proposed formula ClS₂O₆H, may act as the electrophile. pageplace.de This species is considered a potential reactive entity in the sulfonation process, particularly when this compound is used in excess or at higher temperatures where the decomposition to SO₃ is more significant. pageplace.de

Kinetic studies on the reaction of chlorobenzene (B131634) with this compound in dichloromethane (B109758) have suggested that ClS₂O₆H is the probable electrophilic species. pageplace.de This indicates that the reactivity of the system cannot always be attributed to free SO₃ alone, and the interaction between this compound and its decomposition products can generate new, highly reactive electrophiles.

Proposed Termolecular and Concerted Reaction Mechanisms

Research into the sulfonation of aromatic compounds has led to the proposal of mechanisms that deviate from the classic bimolecular electrophilic aromatic substitution. Modern computational and kinetic studies suggest that termolecular and concerted pathways can be involved. stackexchange.com

In some cases, particularly in concentrated solutions or oleum, it is proposed that two molecules of SO₃ form a transition state with the aromatic compound in a concerted mechanism, without the formation of a traditional sigma complex intermediate. stackexchange.com When this compound is used, kinetic studies of the chlorosulfonation of benzene (B151609) and toluene (B28343) in dichloromethane have shown the reaction to be first order in the aromatic compound and third order in this compound. scribd.com This third-order dependence is thought to be associated with the formation of an ion pair as the electrophile, which then reacts with the aromatic substrate. scribd.com This suggests a more complex, multi-molecular mechanism is at play. stackexchange.comscribd.com

Kinetics and Thermodynamic Analyses of this compound-Mediated Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of this compound-mediated reactions. These analyses help in determining the rate of reaction, the influence of reactant concentrations, and the position of equilibrium.

Reaction Order and Rate Constant Determinations

The reaction order with respect to the reactants in this compound-mediated transformations can vary significantly depending on the specific reaction and conditions. For example, the chlorosulfonation of benzene and toluene with this compound in dichloromethane was found to be first order with respect to the aromatic compound and third order with respect to this compound. scribd.com In contrast, the sulfonation of secondary aromatic amines with this compound in o-dichlorobenzene was determined to be an irreversible second-order reaction. pageplace.de

Table 1: Examples of Reaction Orders in this compound-Mediated Reactions

| Reaction | Substrate(s) | Solvent | Order w.r.t. Substrate | Order w.r.t. This compound | Overall Order | Reference |

| Chlorosulfonation | Benzene, Toluene | Dichloromethane | 1 | 3 | 4 | scribd.com |

| Sulfonation | Secondary aromatic amines | o-Dichlorobenzene | 1 (amine) | Not specified | 2 | pageplace.de |

| α-Iodination | Propionic acid, Iodine | 1,2-Dichloroethane | 1 (propionic acid), 1 (iodine) | 1 | 3 | acs.org |

| Sulfonation | Polystyrene-butadiene rubber | Not specified | 1 | Not specified | 1 | researchgate.netacs.org |

Reversibility of Chlorosulfonation Processes and Equilibrium Considerations

Sulfonation reactions, unlike many other electrophilic aromatic substitutions such as nitration, are often reversible. globalspec.com This reversibility is a key thermodynamic consideration in processes involving this compound. acs.orgglobalspec.com The position of the equilibrium can be influenced by factors such as temperature and the concentration of byproducts. physicsandmathstutor.comst-ambrosecollege.org.uk

For example, in the chlorosulfonation of aromatic hydrocarbons, the initially formed sulfonic acid can be in equilibrium with the starting materials. scribd.com The hydrogen chloride produced as a byproduct can also play a role in the reversibility of the process. acs.org In the sulfonation of polystyrene-butadiene rubber, the accumulation of HCl was found to cause inhibition and reversibility, leading to desulfonation. acs.org

Studies on the equilibria between benzenesulfonyl chloride, sulfuric acid, and this compound have shown that these equilibria are acid-catalyzed and nearly independent of temperature in the range of 20–50°C. pageplace.de The general principle of Le Chatelier states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. st-ambrosecollege.org.uk In the context of chlorosulfonation, the removal of a product, such as HCl gas, can be used to drive the reaction towards the formation of the desired sulfonyl chloride. scribd.commasterorganicchemistry.com

Specific Mechanistic Studies on Diverse Substrates

Electrophilic Substitution on Aromatic Hydrocarbons by this compound

The reaction of this compound with aromatic hydrocarbons is a cornerstone of electrophilic aromatic substitution (EAS). Depending on the reaction conditions and the stoichiometry, the reaction can yield either arylsulfonic acids or arylsulfonyl chlorides. lsu.edulibretexts.org The process is generally understood to proceed via a standard SE2 mechanism, which involves the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation known as a σ-complex or arenium ion. globalspec.commasterorganicchemistry.com A subsequent deprotonation step then restores the aromaticity of the ring, yielding the substituted product. globalspec.commasterorganicchemistry.com

The identity of the active electrophile can vary. In some systems, sulfur trioxide (SO₃), generated from the acid, is the key electrophile. almerja.comwikipedia.orgunacademy.com In other cases, particularly at lower temperatures, the electrophile is believed to be generated from the self-ionization of this compound, with one proposed equilibrium being: 3ClSO₂(OH) ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺ stackexchange.com

Kinetic studies on the reaction of chlorobenzene with this compound in dichloromethane suggest the electrophilic species is likely ClS₂O₆H, which is essentially this compound solvated by SO₃. pageplace.de

When an excess of this compound is used, the reaction typically proceeds in two stages to form the sulfonyl chloride. rsc.orglsu.edu First, the aromatic compound is sulfonated to produce the corresponding sulfonic acid and hydrogen chloride. In the second stage, the sulfonic acid reacts with another equivalent of this compound to yield the arylsulfonyl chloride and sulfuric acid. stackexchange.comrsc.orglsu.edu

This two-step mechanism is represented by the following equations for benzene:

C₆H₆ + ClSO₃H → C₆H₅SO₃H + HCl stackexchange.comlsu.edu

C₆H₅SO₃H + ClSO₃H → C₆H₅SO₂Cl + H₂SO₄ stackexchange.comlsu.edu

Studies on the sulfonation of toluene with this compound have investigated the factors influencing the ratio of ortho and para isomers. rsc.org The formation of the ortho-toluenesulfonyl chloride is particularly important for the synthesis of saccharin (B28170). almerja.comwikipedia.org The mechanism involves the attack of the electrophile on the toluene ring, where the intermediate carbocation can be stabilized by the electron-donating methyl group, leading to the formation of the substituted product. almerja.com

Mechanisms of Chlorosulfonation of Polystyrene and Related Polymers

The chlorosulfonation of polystyrene (PS) and its copolymers is a widely used method for functionalizing these polymers, introducing sulfonic acid or sulfonyl chloride groups onto the aromatic rings of the styrene (B11656) units. This modification is a typical electrophilic aromatic substitution reaction. researchgate.netrsc.org The reaction introduces a sulfonic acid group (-SO₃H) onto the vacant para position of the benzene rings within the polymer chain. acs.org

Kinetic investigations into the sulfonation of polystyrene-butadiene rubber (PSBR) with this compound have shown that the reaction rate can be described by a first-order reversible model with respect to the aromatic ring content. researchgate.netacs.orgacs.org The reversibility of the process is attributed to the inhibitory effect of the hydrogen chloride (HCl) gas produced as a byproduct of the reaction. researchgate.netacs.orgacs.org This has led to the proposal of two potential mechanisms: an irreversible model where the effect of HCl is negligible, and a more accurate reversible model where the HCl produced can induce desulfonation. acs.orgjscimedcentral.com

The degree of sulfonation is a critical parameter that can be controlled by adjusting reaction conditions. Studies have identified optimum sulfonation times and concentrations of this compound to achieve a desired degree of sulfonation. For example, in one study on PSBR, an optimum time of 24 hours and a this compound concentration of 1.6 M/mL were required to achieve the maximum degree of sulfonation. acs.orgacs.org Research has also shown that the reaction is very surface-selective; even after extended reaction times, the modification is confined to a thin surface layer of the polymer substrate. rsc.org

The sulfonation reaction can also be accompanied by crosslinking, particularly at higher temperatures. scielo.br This side reaction involves the formation of sulfone bridges between two sulfonic acid groups on different polymer chains (or different parts of the same chain), which can alter the physical properties of the final material. scielo.br

The table below presents kinetic data from a study on the sulfonation of polystyrene-butadiene rubber.

| Kinetic Model Investigated | Finding | Implication | Source(s) |

| First-Order Irreversible | Did not fully fit the experimental data. | The reaction is not a simple, one-way process. | acs.orgacs.org |

| First-Order Reversible | Found to accurately model the reaction rate. | The byproduct HCl inhibits the forward reaction and can cause desulfonation, establishing an equilibrium. | researchgate.netacs.orgacs.org |

Hydride Ion Transfer Processes Initiated by this compound

Beyond its role as a sulfonating agent, this compound can also initiate reactions through hydride ion transfer processes. This mechanism is particularly relevant in reactions with alkanes containing tertiary hydrogen atoms. Research has shown that this compound can act as an oxidizing agent, abstracting a hydride ion (H⁻) from the tertiary position of an alkane to generate a tertiary carbocation. dtic.mil

This initiation step can trigger a chain reaction. The newly formed carbocation can then abstract a hydride ion from another alkane molecule, propagating the chain. dtic.mil This process is distinct from the mechanisms observed with sulfuric acid under similar conditions. dtic.mil

A comparative study involving (+)-3-methylhexane and halosulfonic acids (including this compound) at low temperatures revealed that the rate of hydride ion transfer was significantly greater than the rate of isomerization. dtic.mil With this compound at -78°C, the rate constant for the hydride ion transfer reaction was found to be about fifty times larger than that for isomerization. This indicates that under these conditions, the carbocation formed by hydride abstraction is more likely to abstract another hydride from an alkane molecule than it is to undergo rearrangement (e.g., a methyl shift). dtic.mil

The proposed mechanism involves:

Initiation: Oxidation of the alkane by this compound to form a tertiary carbocation.

Propagation: The carbocation abstracts a hydride ion from the tertiary position of another alkane molecule.

This hydride ion transfer capability highlights the versatility of this compound in promoting reactions beyond electrophilic substitution, enabling it to function as an initiator for carbocation-based transformations of hydrocarbons. dtic.mil

Applications of Chlorosulfonic Acid in Advanced Organic Synthesis

General Sulfonation and Chlorosulfonation Chemistry

The primary application of chlorosulfonic acid in organic synthesis is as a sulfonating and chlorosulfonating agent. veolianorthamerica.comresearchgate.net These reactions introduce the sulfonyl group (-SO₃H) or the sulfonyl chloride group (-SO₂Cl) into organic molecules, creating crucial intermediates for numerous industrial and pharmaceutical products. thieme-connect.comnih.gov

This compound provides a direct and efficient pathway for the synthesis of both sulfonic acids and sulfonyl chlorides from aromatic compounds. The reaction proceeds in a stepwise manner. Initially, an aromatic compound reacts with one equivalent of this compound to produce the corresponding arylsulfonic acid, with the evolution of hydrogen chloride (HCl). lsu.eduresearchgate.net If an excess of this compound is used (typically at least two equivalents), the intermediate sulfonic acid is further converted into the corresponding arylsulfonyl chloride, producing sulfuric acid as a byproduct. lsu.eduresearchgate.netrsc.org

This two-stage reaction can be represented as follows:

ArH + ClSO₃H → ArSO₃H + HCl

ArSO₃H + ClSO₃H → ArSO₂Cl + H₂SO₄

This method is fundamental for producing key synthetic intermediates. pageplace.de For instance, the reaction of benzene (B151609) with an excess of this compound is a standard method for preparing benzenesulfonyl chloride. orgsyn.org Similarly, one of the original industrial syntheses of saccharin (B28170) begins with the reaction of toluene (B28343) with this compound to yield a mixture of ortho- and para-toluenesulfonyl chloride. wikipedia.orgwikipedia.orgchemistryviews.org The ortho-isomer is then separated and subjected to further reactions to form saccharin. wikipedia.org

The direct conversion of arenes to their sulfonyl chlorides using excess this compound is a widely applied strategy in medicinal chemistry. rsc.org

This compound's reactivity allows for the functionalization of a broad spectrum of organic compounds, including aliphatic, aromatic, and heteroaromatic systems. thieme-connect.com

Aliphatic Compounds: Straight-chain aliphatic alcohols can be sulfated using this compound without the degradation that can occur with other sulfonating agents like sulfur trioxide. pageplace.de A prominent industrial example is the sulfation of lauryl alcohol (dodecan-1-ol) to produce lauryl sulfate (B86663), a key ingredient in detergents and shampoos. pageplace.deveolianorthamerica.com The reaction of this compound with long-chain fatty acids results in α-sulfo fatty acids. lsu.edu It also reacts with alkenes to form chlorosulfate (B8482658) esters or, in the presence of polar solvents, alkene sulfonic acids. lsu.edu

Aromatic Compounds: As discussed, aromatic hydrocarbons are readily chlorosulfonated. lsu.edu This reaction is a cornerstone for producing intermediates for sulfa drugs, dyes, and pesticides. atamanchemicals.comveolianorthamerica.com The reaction conditions can be controlled to favor either sulfonation or the formation of the sulfonyl chloride. researchgate.net

Heteroaromatic Compounds: The sulfonation of heterocyclic compounds is also effectively achieved with this compound. For example, pyrroles and indoles can be sulfonated using a this compound solution in acetonitrile. researchgate.net

The table below summarizes the functionalization of various organic compounds using this compound.

| Compound Class | Substrate Example | Product Type | Reference |

| Aliphatic | Lauryl alcohol | Alkyl sulfate | pageplace.de |

| Long-chain fatty acid | α-Sulfo fatty acid | lsu.edu | |

| Alkene | Chlorosulfate ester / Alkene sulfonic acid | lsu.edu | |

| Aromatic | Toluene | Toluenesulfonyl chloride | wikipedia.org |

| Benzene | Benzenesulfonyl chloride | orgsyn.org | |

| Heteroaromatic | Pyrrole | Pyrrolesulfonic acid | researchgate.net |

| Indole | Indolesulfonic acid | researchgate.net |

Synthesis of Sulfonic Acids and Sulfonyl Chlorides via this compound

Catalytic Roles of this compound in Organic Reactions

Beyond its role as a stoichiometric reagent, this compound is a powerful and efficient acid catalyst for a variety of organic transformations. thieme-connect.combioorganica.org.ua Its strong acidic nature and dehydrating properties are key to its catalytic activity. pageplace.de

This compound serves as an effective Brønsted acid catalyst, protonating substrates to facilitate subsequent reactions. rsc.org It has been successfully employed as a catalyst in several classic condensation reactions.

Pechmann Condensation: It catalyzes the von Pechmann condensation of phenols with β-ketoesters to synthesize substituted coumarins. sigmaaldrich.com

Biginelli Reaction: this compound is used as an alternative to traditional acid catalysts for the one-pot, three-component Biginelli reaction, which combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. sigmaaldrich.combioorganica.org.ua

Esterification: It functions as a catalyst in the esterification of aliphatic alcohols, demonstrating its utility in promoting condensation through its action as an acidic dehydrating agent. atamanchemicals.comglobalspec.com

This compound's versatility as a catalyst extends to promoting a range of important reaction types, including alkylation, halogenation, rearrangement, and cyclization. pageplace.dethieme-connect.compublish.csiro.au

| Reaction Type | Substrate(s) | Product(s) | Conditions / Notes | Reference |

| Halogenation | p-Dichlorobenzene | 1,2,4,5-Tetrachlorobenzene | High temperature (140 °C) | globalspec.com |

| p-Diiodobenzene | Tetrachlorodiiodobenzene | Iodine catalyzed, 50 °C | globalspec.com | |

| Rearrangement | Ozonides | Esters and other carbonyls | Catalyzes cleavage and rearrangement | researchgate.net |

| Cyclization | Electrophilic Olefins | Cyclic compounds | Acts as a strong acid cyclization agent | atamanchemicals.com |

| Phenyl-substituted alcohols | Cyclopropenyl carbocations | Generation of carbocation intermediates | researchgate.net |

Detailed research findings indicate its specific roles:

Halogenation: At elevated temperatures (140-220 °C), this compound can act as a chlorinating agent for aromatic substrates, likely through a homolytic pathway. globalspec.com The presence of iodine can catalyze chlorination under milder conditions. globalspec.com

Rearrangement: It is known to catalyze the rearrangement of ozonides. researchgate.net

Cyclization: this compound is reported to be an excellent agent for promoting electrophilic olefin cyclization. atamanchemicals.com It has also been used to generate highly reactive intermediates like cyclopropenyl carbocations from appropriately substituted alcohols. researchgate.net

Alkylation: It serves as a catalyst in the alkylation of alkenes. atamanchemicals.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. This compound has proven to be an effective catalyst for several such syntheses.

Hantzsch Dihydropyridine Synthesis: An efficient method for synthesizing Hantzsch 1,4-dihydropyridine (B1200194) derivatives involves a three-component coupling of an aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate, catalyzed by a small amount of this compound. ijacskros.com This method is noted for its short reaction times (around 30 minutes) and very good yields. ijacskros.com

Synthesis of Xanthenes: The one-pot synthesis of aryl-14H-dibenzo[a,j]xanthenes from aromatic aldehydes and β-naphthol is efficiently catalyzed by this compound, often under microwave irradiation to accelerate the reaction. derpharmachemica.com

Synthesis of 1,8-Naphthyridines: A green and sustainable protocol for the synthesis of 1,8-naphthyridine (B1210474) derivatives has been developed using a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 2-aminopyridine, which can be catalyzed by this compound supported on a porous organic polymer. researchgate.netscispace.com

These applications highlight this compound's role as an economical and powerful catalyst for building complex molecular architectures efficiently. ijacskros.comderpharmachemica.com

Facilitation of Alkylation, Halogenation, Rearrangement, and Cyclization Reactions

Synthesis of Biologically Active Molecules and Industrial Intermediates

This compound serves as a crucial reagent in the synthesis of a wide array of biologically active molecules and industrial intermediates. Its utility as a potent sulfonating and chlorinating agent allows for the introduction of the critical sulfonyl group into various organic frameworks, a key structural motif in many pharmaceuticals, agrochemicals, and dyes. datahorizzonresearch.comriverlandtrading.com

Pharmaceutical Active Pharmaceutical Ingredients (APIs) and Intermediates Synthesis

The pharmaceutical industry extensively utilizes this compound for the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates. datahorizzonresearch.comdatavagyanik.com Its role is particularly prominent in the production of drugs containing sulfonamide and other sulfur-based functional groups. datahorizzonresearch.comveolianorthamerica.com

This compound is a key reagent in the synthesis of sulfonamide antibiotics, a class of drugs widely used to treat bacterial infections. datahorizzonresearch.comveolianorthamerica.comnih.gov The general synthesis of sulfonamides involves the reaction of an aromatic compound, such as acetanilide (B955), with this compound to produce an intermediate aryl sulfonyl chloride. nih.govwisc.edursc.org This intermediate is then reacted with an appropriate amine to form the final sulfonamide drug. wisc.edu For instance, the synthesis of sulfanilamide, a foundational sulfonamide antibiotic, involves the chlorosulfonation of acetanilide followed by amination and subsequent hydrolysis to remove the acetyl protecting group. nih.govslideshare.net

Beyond antibiotics, this compound is instrumental in the synthesis of other sulfur-containing drugs. These include diuretics like the benzothiadiazines and other compounds where the sulfonyl group is essential for pharmacological activity. veolianorthamerica.com The versatility of this compound allows for the creation of a diverse range of sulfonated intermediates that are precursors to various APIs. datahorizzonresearch.comthieme-connect.com

Table 1: Examples of Sulfonamide Drugs Synthesized Using this compound

| Drug Name | Therapeutic Class | Role of this compound |

| Sulfanilamide | Antibiotic | Used to create the p-acetamidobenzenesulfonyl chloride intermediate. nih.govwisc.edu |

| Sulfamethazine | Antibiotic | Utilized in the formation of the sulfonyl chloride precursor. nih.gov |

| Sulfadiazine | Antibiotic | Employed in the synthesis of the key sulfonyl chloride intermediate. nih.gov |

| Benzothiadiazines | Diuretics | Used as a reactant in intermediate steps of the synthesis process. veolianorthamerica.com |

This table provides illustrative examples and is not exhaustive.

This compound plays a critical role in the synthesis of sildenafil (B151), the active ingredient in Viagra, and its analogues. nih.govresearchgate.net In a common synthetic route, a precursor molecule, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted with this compound. nih.govresearchgate.net This reaction, often carried out in the presence of thionyl chloride, results in the formation of a key intermediate, a sulfonyl chloride derivative. nih.govgoogle.com This intermediate is then reacted with N-methylpiperazine to yield sildenafil. nih.govgoogle.com The use of this compound is a crucial step for introducing the sulfonyl group, which is a vital part of the sildenafil molecule's structure. rsc.orgukessays.com

Key Steps in Sildenafil Synthesis Involving this compound:

| Step | Reactants | Product |

| Chlorosulfonation | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, this compound, Thionyl chloride | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one (sulfonyl chloride intermediate) nih.gov |

| Amination | Sulfonyl chloride intermediate, N-methylpiperazine | Sildenafil nih.govgoogle.com |

This table outlines the primary reaction steps where this compound is utilized.

This compound is utilized in the derivatization of thiourea compounds. For instance, in the synthesis of 1,2-dihydro-2-thionopyrazines and their N-oxides, chloropyrazines are reacted with thiourea in a sulfuric acid medium. rsc.org While this specific example uses sulfuric acid, the reactivity of this compound with thiols is a known reaction. Neat this compound can react with silica (B1680970) gel to form silica sulfuric acid, which can then be used to convert thiols to their corresponding thionitrites and subsequently to disulfides. researchgate.net This indicates the potential for this compound to be used in reactions involving thiourea and its derivatives to create new compounds with potential biological activity.

Synthesis of Sildenafil and its Analogues

Agrochemicals Production (Herbicides, Pesticides, Plant Growth Regulators)

The agrochemical industry relies on this compound for the production of a variety of essential products, including herbicides, pesticides, and plant growth regulators. datahorizzonresearch.comriverlandtrading.commarutifinechem.com Its role as a sulfonating agent is critical in synthesizing the active ingredients of many of these agrochemicals. riverlandtrading.com For example, this compound is used in the manufacturing of sulfonylurea herbicides, which are vital for crop protection. datavagyanik.com The introduction of the sulfonic acid group into organic molecules through reactions with this compound is a key step in creating these effective agricultural products. riverlandtrading.com

Examples of Agrochemicals Synthesized Using this compound:

| Agrochemical Type | Role of this compound |

| Herbicides (e.g., Sulfonylureas) | Used in the synthesis of the active ingredients. datahorizzonresearch.comdatavagyanik.com |

| Pesticides | Employed as a reactant in the manufacturing process. datahorizzonresearch.comatamanchemicals.comnih.gov |

| Plant Growth Regulators | Utilized in the synthesis of these compounds. datahorizzonresearch.com |

This table highlights the application of this compound in the production of various agrochemicals.

Manufacturing of Dyes, Pigments, and Optical Brighteners

This compound is an important reagent in the manufacturing of dyes, pigments, and optical brighteners. datahorizzonresearch.comriverlandtrading.comatamanchemicals.com It is used as a sulfonating or chlorosulfonating agent to prepare intermediates for a wide range of these colorants. veolianorthamerica.comlsu.edu The introduction of sulfonic acid groups into the molecular structure of dyes and pigments often enhances their water solubility and improves their ability to bind to fabrics, leading to better washfastness. atamanchemicals.com

In the production of optical brighteners, which are used to make materials appear whiter and brighter, this compound can be used in the sulfonation step. britannica.com For example, in the synthesis of certain stilbene-based optical brighteners, this compound is used to introduce sulfonic acid groups to enhance their water solubility and performance. raytopoba.comgoogle.com The reaction of this compound with precursor molecules is a key step in creating these fluorescent whitening agents. raytopoba.com

Precursors for Surfactants, Detergents, and Cleaning Agents

This compound is a crucial reagent in the synthesis of various surfactants, which are essential components in detergents and cleaning agents. bonafideresearch.comchemcess.commarketresearchintellect.com Its primary role is in the sulfation of long-chain alcohols and alkylphenols, a key step in producing anionic surfactants. lsu.eduveolianorthamerica.com Anionic surfactants are widely used for their excellent cleaning and foaming properties. bonafideresearch.com

The reaction of this compound with a long-chain alcohol produces an alkyl sulfate, as shown in the general equation below:

R-OH + ClSO₃H → R-OSO₃H + HCl wikipedia.org

In this reaction, 'R' represents a long hydrocarbon chain. The resulting alkylsulfuric acid is then neutralized with a base, typically sodium hydroxide (B78521), to form the sodium alkyl sulfate salt, which is the active surfactant ingredient.

This compound is often preferred over other sulfating agents like sulfur trioxide because it is a strong agent but reacts more moderately, leading to better yields and product color. veolianorthamerica.com The reaction is typically rapid and proceeds to completion due to the evolution of hydrogen chloride gas. veolianorthamerica.com

A variety of alcohols can be sulfated using this compound, including:

Long-chain fatty alcohols: These are derived from natural fats and oils or produced synthetically.

Ethoxylated alcohols: These are alcohols that have been reacted with ethylene (B1197577) oxide to add polyether chains.

Ester alcohols and long-chain hydroxy amides: These are specialty alcohols used in specific formulations. veolianorthamerica.com

The versatility of this compound allows for the production of a wide range of surfactants with tailored properties for different cleaning applications, from household laundry detergents to industrial cleaners. marketresearchintellect.comlsu.eduveolianorthamerica.com

Alpha-Chlorination of Carboxylic Acids

This compound serves as an effective catalyst for the alpha-chlorination of aliphatic carboxylic acids. orgsyn.org This reaction introduces a chlorine atom at the carbon atom adjacent to the carboxyl group (the α-position). The resulting α-chloro carboxylic acids are valuable intermediates in organic synthesis. orgsyn.orggoogle.com

The process typically involves treating the carboxylic acid with a chlorinating agent, such as chlorine gas, in the presence of this compound. orgsyn.orgresearchgate.net The high acidity of this compound and its ability to create a more homogeneous reaction mixture are believed to be key to its effectiveness. orgsyn.org To suppress unwanted free-radical chlorination at other positions on the carbon chain, oxygen is often used to scavenge free radicals. orgsyn.org

The general reaction can be represented as:

R-CH₂-COOH + Cl₂ --(ClSO₃H)--> R-CHCl-COOH + HCl

This method has been successfully applied to a variety of aliphatic carboxylic acids. orgsyn.org For instance, the α-chlorination of ε-benzoylaminocaproic acid, an intermediate in the synthesis of d,l-lysine dihydrochloride, can be achieved using this method. orgsyn.org

The reaction conditions, such as temperature and the molar ratio of reactants, can be adjusted to optimize the yield of the desired α-chloro acid. orgsyn.org The resulting α-chloro acids can be further converted into other useful compounds, such as their corresponding methyl esters for characterization purposes. orgsyn.org

Synthesis of Quinoxaline (B1680401) Derivatives

This compound plays a pivotal role in the synthesis of various quinoxaline derivatives, which are a class of heterocyclic compounds with a wide range of biological activities. ijpras.commdpi.com A key application of this compound in this context is the introduction of a sulfonyl chloride (-SO₂Cl) group onto the quinoxaline ring system. This is typically achieved through an electrophilic aromatic substitution reaction where the quinoxaline derivative is treated with this compound. ijpras.commdpi.comacademicjournals.org

The resulting quinoxaline sulfonyl chloride is a versatile intermediate that can be readily reacted with various nucleophiles, such as amines, to produce a diverse library of sulfonamide derivatives. ijpras.commdpi.com

A general synthetic route is as follows:

A substituted quinoxaline is reacted with this compound, often under cold conditions, to yield the corresponding quinoxaline sulfonyl chloride. ijpras.comjddtonline.info

The quinoxaline sulfonyl chloride is then reacted with a primary or secondary amine, often in the presence of a base like pyridine, to form the desired N-substituted quinoxaline sulfonamide. ijpras.commdpi.com

This methodology has been employed to synthesize numerous quinoxaline sulfonamides that have been investigated for various therapeutic properties. mdpi.comresearchgate.net For example, researchers have synthesized series of 7-sulfonamide derivatives of 2,3-diphenylquinoxaline (B159395). ijpras.com In these syntheses, 2,3-diphenylquinoxaline is first treated with this compound to produce 2,3-diphenylquinoxaline-7-sulfonyl chloride. ijpras.com This intermediate is then reacted with different amines to generate the final sulfonamide products. ijpras.com

Chlorosulfonic Acid in Polymer and Materials Science Research

Polymer Functionalization and Property Enhancement

Chlorosulfonic acid is extensively utilized for the functionalization of polymers to enhance their properties for specific applications. This includes introducing sulfonic acid groups to create ion exchange resins and superabsorbent materials, as well as modifying polymer surfaces to improve their characteristics.

Sulfonation of Polymers for Ion Exchange Resins and Superabsorbent Polymers

The introduction of sulfonic acid groups (-SO3H) into the polymer matrix using this compound is a key method for producing cation exchange resins. google.com These resins are crucial in various industrial processes, including water treatment. datahorizzonresearch.com The sulfonation of crosslinked vinyl polymers, such as those prepared from styrene (B11656) and divinylbenzene, with this compound leads to the formation of surface-type ion-exchange resins. jst.go.jp The reaction proceeds by the rapid sulfonation of the polymer's surface region, with a "sulfo-front" moving towards the inner part of the polymer over time. jst.go.jp Research has shown that the concentration of this compound in the solvent rapidly decreases at this front, resulting in a narrow, well-defined sulfonated region. jst.go.jp While concentrated sulfuric acid is also a common sulfonating agent, this compound can be a more reactive alternative, although it necessitates the use of highly acid-proof reaction systems due to the production of hydrogen chloride gas as a byproduct. google.com

In the realm of superabsorbent polymers (SAPs), this compound is employed as a sulfating agent to modify polysaccharides like starch and cellulose (B213188). researchgate.netgoogle.com The sulfation of these natural polymers introduces anionic functional groups, which can enhance their water-absorbing capabilities. researchgate.netgoogle.com For instance, potato starch sulfate (B86663) has been synthesized by reacting potato starch with this compound in pyridine. researchgate.net Similarly, sulfated cellulosic fibers for use in SAPs can be produced by reacting the fibers with sulfating agents, including this compound. google.com The introduction of sulfate groups can also be a step in the synthesis of superabsorbent hydrogels, for example, by grafting monomers like acrylonitrile (B1666552) onto sulfated starch. researchgate.net

Table 1: Comparison of Sulfonating Agents for Ion Exchange Resin Synthesis

| Sulfonating Agent | Key Characteristics | Byproduct |

|---|---|---|

| This compound | High reactivity | Hydrogen Chloride Gas |

| Concentrated Sulfuric Acid | Less expensive, but requires large excess | Water |

| Fuming Sulfuric Acid (Oleum) | High reactivity | - |

| Sulfur Trioxide | High reactivity | - |

Chemical Modification of Polymer Surfaces using this compound

This compound is an effective agent for the chemical surface modification of various polymers to alter their surface properties. For instance, the treatment of poly(p-xylylene) (PPX) thin films with this compound results in the introduction of sulfonyl chloride and sulfone functionalities. nih.gov The extent of this reaction, including the depth of penetration and the degree of substitution, can be controlled by adjusting the reaction conditions such as time, temperature, and the concentration of the acid. nih.gov This allows for either bulk modification or confinement of the functionalization to the polymer surface. nih.gov

Similarly, the surfaces of polyolefin films, such as low-density polyethylene (B3416737) (LDPE), have been modified using this compound. aip.orgaip.org In the case of LDPE, staining with this compound leads to the formation of isolated corroded spots on the surface. aip.orgaip.org This modification can impact the charge trapping and stability properties of the polymer, which is relevant for applications in electret devices. aip.orgaip.org The sulfonation of polymer surfaces can also be a pretreatment method to induce the nucleation of apatite, creating bonelike apatite-polymer composites for biomedical applications. nih.gov For example, high molecular weight polyethylene (HMWPE) and ethylene-vinyl alcohol co-polymer (EVOH) surfaces, when sulfonated and subsequently treated with calcium hydroxide (B78521), can form a bonelike apatite layer in a simulated body fluid. nih.gov

Preparation of Sulfonated Polyethersulfone (SPES) for Membrane Applications

Sulfonated polyethersulfone (SPES) is a material of significant interest for membrane applications, particularly as cation-exchange membranes, due to its excellent mechanical strength, and chemical and thermal stability. mdpi.comresearchgate.net this compound is a commonly used sulfonating agent for the preparation of SPES. mdpi.comresearchgate.net The sulfonation is typically carried out by dissolving polyethersulfone (PES) in a solvent like concentrated sulfuric acid and then adding this compound. mdpi.comnih.govresearchgate.net

The degree of sulfonation (DS), which is the number of sulfonic acid groups per repeating unit of the polymer, is a critical parameter that influences the properties of the resulting SPES membrane. researchgate.net The DS can be controlled by adjusting reaction parameters such as the polymer concentration, reaction time, temperature, and the strength of the sulfonating agent. mdpi.com An increase in the DS generally leads to an increase in the hydrophilicity and water uptake of the SPES membrane, as indicated by a reduced contact angle with water. researchgate.net However, the tensile strength of the membrane tends to decrease with a higher DS. researchgate.net The introduction of sulfonic acid groups creates a negative charge on the membrane surface, which can lead to greater electrostatic repulsion towards certain molecules, a desirable property for reducing fouling in applications like ultrafiltration. researchgate.net

Table 2: Effect of Degree of Sulfonation (DS) on SPES Membrane Properties

| Property | Effect of Increasing DS | Reference |

|---|---|---|

| Hydrophilicity | Increases | researchgate.net |

| Water Uptake | Increases | researchgate.net |

| Tensile Strength | Decreases | researchgate.net |

| Proton Conductivity | Increases | researchgate.net |

Synthesis and Properties of Sulfaminated Polyetheretherketone (PEEK)

This compound plays a crucial role in the synthesis of sulfaminated polyetheretherketone (SA-PEEK), a promising material for anion-conducting membranes. rsc.orgresearchgate.net The synthesis is a multi-step process that begins with the chlorosulfonation of PEEK using this compound. rsc.orgresearchgate.net This initial step is advantageous as it is simpler than alternative methods and can introduce a small amount of cross-linking, which enhances the mechanical properties of the polymer. rsc.org

The resulting chlorosulfonated PEEK is a versatile intermediate that can be further modified. rsc.org In the second step, it is reacted with a secondary amine, such as dimethylamine (B145610) or diethylamine, to form the sulfaminated PEEK. rsc.orgresearchgate.net The final step involves the functionalization of the sulfaminated PEEK membranes by reacting them with various aqueous acid solutions (e.g., HCl, HBr, HNO3, H2SO4, H3PO4). rsc.orgresearchgate.net This process creates a dialkyl-ammonium cation fixed on the polymer backbone with a mobile counter-anion, imparting anion-conducting properties to the membrane. rsc.org These SA-PEEK membranes exhibit high thermal stability, a high elastic modulus, and respectable anionic conductivity, making them suitable for applications in acidic environments like vanadium redox flow batteries. researchgate.net

Sulfonation of Block Copolymers for Hydrophilic Character

The sulfonation of block copolymers using this compound is a widely employed technique to introduce hydrophilic character into these materials. mdpi.com This is particularly relevant for the development of polymer electrolyte membranes (PEMs) for fuel cells, where distinct hydrophilic and hydrophobic domains are desirable for efficient proton transport. psu.edunih.govacs.org